molecular formula C18H16N2O2 B11116832 Ethyl 2-(3-aminophenyl)quinoline-4-carboxylate

Ethyl 2-(3-aminophenyl)quinoline-4-carboxylate

Cat. No.: B11116832
M. Wt: 292.3 g/mol
InChI Key: VUUQPADSXFKUCS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of an ethyl ester group at the 4-position and an amino group at the 3-position of the phenyl ring enhances its chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminophenyl)quinoline-4-carboxylate typically involves the condensation of 3-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. This reaction forms an intermediate, which undergoes cyclization to yield the quinoline derivative. The reaction conditions often include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-aminophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(3-aminophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

The unique combination of the ethyl ester and amino groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl 2-(3-aminophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)15-11-17(12-6-5-7-13(19)10-12)20-16-9-4-3-8-14(15)16/h3-11H,2,19H2,1H3

InChI Key

VUUQPADSXFKUCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)N

Origin of Product

United States

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